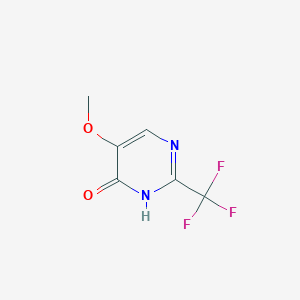

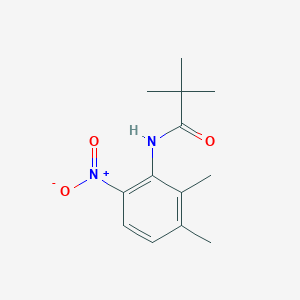

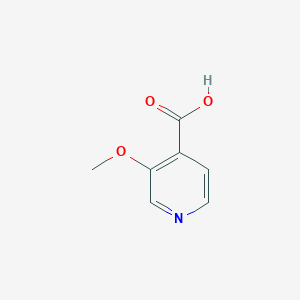

Methyl (2S,4S)-4-(2,5-dichlorophenoxy)-2-pyrrolidinecarboxylate

Descripción general

Descripción

Methyl (2S,4S)-4-(2,5-dichlorophenoxy)-2-pyrrolidinecarboxylate, also known as dichloropyrrolidine-2-carboxylic acid methyl ester, is a synthetic organic compound with a wide range of applications in the fields of medicine, biochemistry, and pharmacology. It is a white, odorless, crystalline solid with a molecular weight of 304.07 g/mol. It is insoluble in water, but soluble in organic solvents such as ethanol and acetone.

Aplicaciones Científicas De Investigación

Cognitive Enhancement and Cholinergic Channel Function

Methyl (2S,4S)-4-(2,5-dichlorophenoxy)-2-pyrrolidinecarboxylate, as a member of the 3-pyridyl ether class of nicotinic acetylcholine receptor (nAChR) ligands, has shown promising results in enhancing cognitive functions. In a study by Lin et al. (1997), this compound demonstrated positive effects in rodent and primate models of cognitive enhancement and showed a reduced propensity to activate peripheral ganglionic type receptors. The compound's favorable oral bioavailability makes it an attractive candidate for further evaluation as a treatment for cognitive disorders (Lin et al., 1997).

Catalysis in Chemical Synthesis

The compound has been used in asymmetric reactions catalyzed by chiral metal complexes. Inoguchi, Morimoto, and Achiwa (1989) prepared analogues of this compound, which significantly enhanced the enantioselectivity and activity of rhodium complex catalysts in the hydrogenation of dimethyl itaconate. This method was effectively employed in asymmetric synthesis of key intermediates for new human renin inhibitors (Inoguchi, Morimoto, & Achiwa, 1989).

Enantiopure Coordination Partner for Cations

Wang and Englert (2019) reported on a light-atom compound related to methyl (2S,4S)-4-(2,5-dichlorophenoxy)-2-pyrrolidinecarboxylate, highlighting its role as an enantiopure coordination partner for cations. Despite minor resonant scattering, the absolute structure of this compound was determined using a combination of diffraction, CD spectroscopy, and theoretical calculations (Wang & Englert, 2019).

Synthesis of Pyrrolidines and Piperidines

Boto et al. (2001) described a new synthesis method for 2,3-disubstituted pyrrolidines and piperidines using a one-pot oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides. This method introduces iodine at the previously unfunctionalized 3-position, allowing for various substituents to be introduced at C-2 (Boto, Hernández, de Leon, & Suárez, 2001).

Antifungal Activity

Schwan, Gray, and Wright (1979) synthesized a derivative of this compound that demonstrated significant antifungal activity against a spectrum of pathogenic yeast species, dermatophytic fungi, and Aspergillus niger (Schwan, Gray, & Wright, 1979).

Propiedades

IUPAC Name |

methyl (2S,4S)-4-(2,5-dichlorophenoxy)pyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl2NO3/c1-17-12(16)10-5-8(6-15-10)18-11-4-7(13)2-3-9(11)14/h2-4,8,10,15H,5-6H2,1H3/t8-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQVUZQDLRPNENB-WPRPVWTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1)OC2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@@H](CN1)OC2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (2S,4S)-4-(2,5-dichlorophenoxy)-2-pyrrolidinecarboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1384826.png)

![3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid](/img/structure/B1384831.png)

![4-{[cis-2,6-Dimethylmorpholin-4-yl]methyl}benzoic acid](/img/structure/B1384836.png)

![(R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one](/img/structure/B1384838.png)

![6-chloro-N-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1384841.png)